

Application of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline in cancer research

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Compound of Interest

Compound Name:	4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Cat. No.:	B1252745

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Application of Tetrahydroquinoline Derivatives in Cancer Research

Application Note and Protocol

Introduction

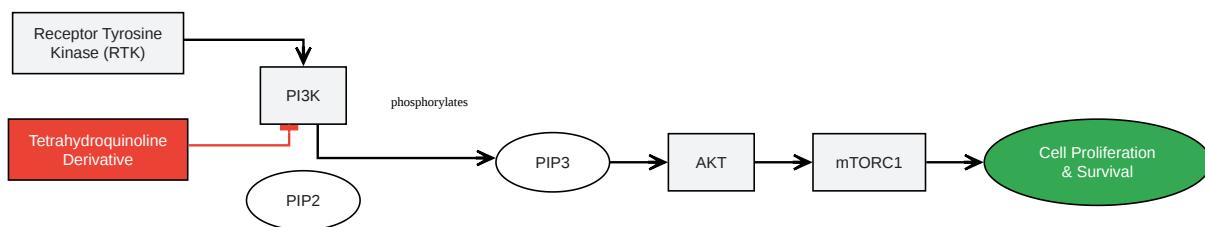
Tetrahydroquinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties. These compounds have been investigated for their ability to target various cancer cell lines and modulate key signaling pathways involved in tumor progression, proliferation, and survival. While research on the specific compound **4,4-Dimethyl-1,2,3,4-tetrahydroquinoline** is limited in the public domain, extensive studies on related tetrahydroquinoline derivatives have provided valuable insights into their potential as therapeutic agents. This document outlines the application of these derivatives in cancer research, summarizing key findings, experimental protocols, and relevant signaling pathways.

Mechanism of Action and Targeted Signaling Pathways

Tetrahydroquinoline derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway Inhibition

Several tetrahydroquinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.^[1] One study on novel tetrahydroquinolinones demonstrated that the lead compound induced massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR pathway in colorectal cancer cells.^[1]

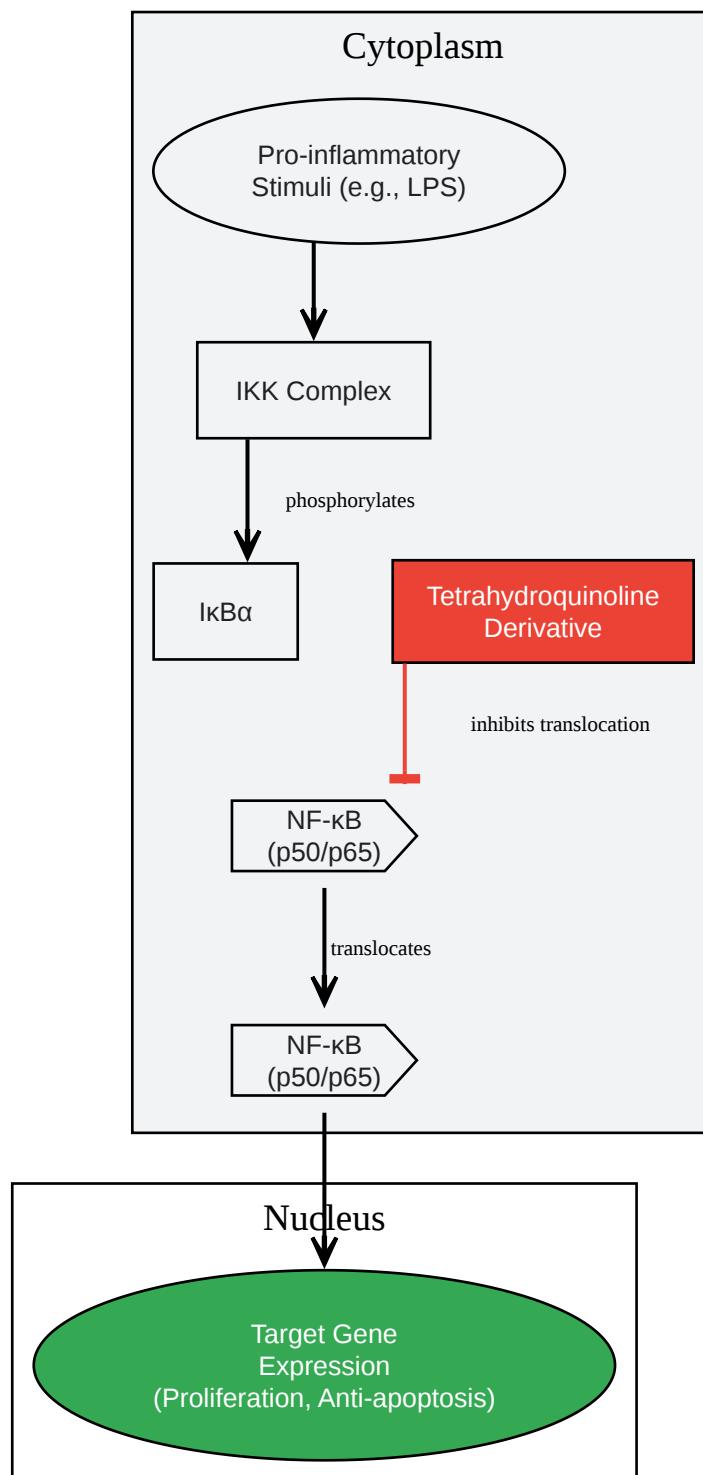


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PI3K/AKT/mTOR Signaling Pathway Inhibition.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.^{[2][3]} One study reported a derivative that blocked the nuclear translocation of NF-κB in breast cancer cells, leading to cytotoxic effects.^[3]



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NF-κB Signaling Pathway Inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Tetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells. One compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), was found to cause cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells.[\[4\]](#)

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various tetrahydroquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)	HCT-116 (Colon)	Micromolar concentrations	[1]
3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c)	H460 (Lung)	4.9 ± 0.7	[5]
A-431 (Skin)		2.0 ± 0.9	[5]
HT-29 (Colon)		4.4 ± 1.3	[5]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)	HCT-116 (Colon)	~13	[4]
A549 (Lung)		~13	[4]
1,2,3,4-Tetrahydroquinoline derivative (6g)	NCI-H23 (Lung)	Not specified, potent cytotoxicity	[2]
ACHN (Renal)		Not specified, potent cytotoxicity	[2]
MDA-MB-231 (Breast)		Not specified, potent cytotoxicity	[2]
PC-3 (Prostate)		Not specified, potent cytotoxicity	[2]
NUGC-3 (Gastric)		Not specified, potent cytotoxicity	[2]

HCT 15 (Colon)	Not specified, potent cytotoxicity	[2]	
1,2,3,4-tetrahydroisoquinoline derivative (5d)	Various human cancer cell lines	1.591 to 2.281	[3]
Morpholine-substituted tetrahydroquinoline (10e)	A549 (Lung)	0.033 ± 0.003	[6]
Morpholine-substituted tetrahydroquinoline (10h)	MCF-7 (Breast)	0.087 ± 0.007	[6]
Morpholine-substituted tetrahydroquinoline (10d)	A549 (Lung)	0.062 ± 0.01	[6]
MCF-7 (Breast)	0.58 ± 0.11	[6]	
MDA-MB-231 (Breast)	1.003 ± 0.008	[6]	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the research of tetrahydroquinoline derivatives.

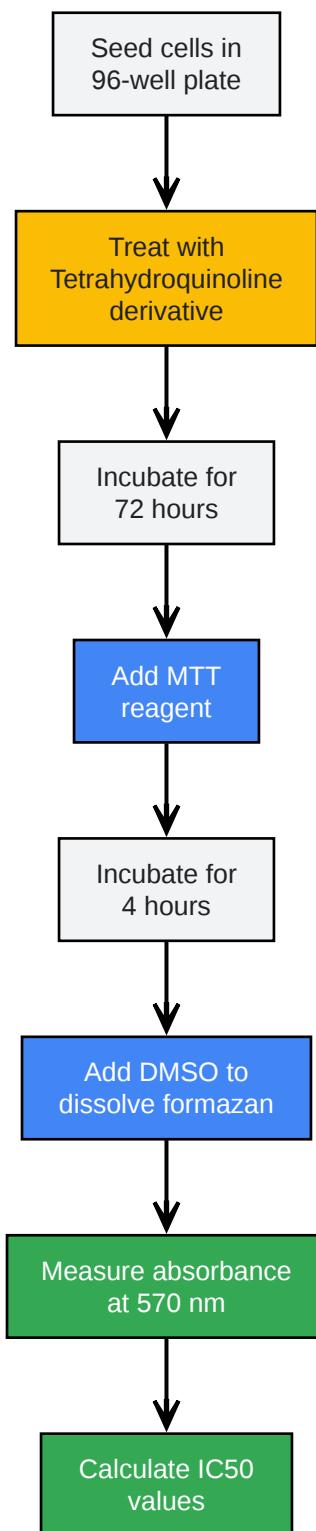
Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

- Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

- Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative (e.g., 0 to 50 μ M) for 72 hours. A control group should be treated with 1% dimethyl sulfoxide (DMSO).
- MTT Addition: After incubation, add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.



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MTT Assay Experimental Workflow.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle progression.

Protocol:

- Cell Treatment: Treat cancer cells (e.g., A549) with the test compound at its IC50 concentration for 24 and 48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion

Derivatives of the tetrahydroquinoline scaffold represent a promising class of compounds for the development of novel anticancer agents. Their ability to modulate key signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways, coupled with their demonstrated cytotoxicity against a variety of cancer cell lines, underscores their therapeutic potential. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize these compounds for clinical development. The protocols and data presented here provide a valuable resource for researchers in the field of oncology drug discovery.

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